molecular formula C16H12Cl3N3O4S B3679674 4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide

Cat. No.: B3679674
M. Wt: 448.7 g/mol
InChI Key: KDBYZKLPDNUKCR-UHFFFAOYSA-N
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Description

4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a complex organic compound with the molecular formula C15H12Cl3NO2 This compound is known for its unique structural properties, which include an ethoxy group, a nitro group, and a trichlorophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves multiple steps. One common synthetic route starts with the nitration of ethoxybenzene to introduce the nitro group. This is followed by the introduction of the trichlorophenyl group through a substitution reaction. The final step involves the formation of the carbamothioyl linkage to complete the benzamide structure. The reaction conditions often require the use of strong acids, bases, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2,4,5-trichlorophenyl)benzamide
  • 4-methyl-N-(2,4,5-trichlorophenyl)benzamide
  • 2,4-dichloro-N-(2,4,5-trichlorophenyl)benzamide

Uniqueness

4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-ethoxy-3-nitro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N3O4S/c1-2-26-14-4-3-8(5-13(14)22(24)25)15(23)21-16(27)20-12-7-10(18)9(17)6-11(12)19/h3-7H,2H2,1H3,(H2,20,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBYZKLPDNUKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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